Dimethylphenylsilane is an organosilicon compound characterized by the molecular formula and a molecular weight of approximately 136.27 g/mol. It appears as a colorless to nearly colorless liquid with a boiling point of about 157 °C and a density of 0.889 g/mL at 25 °C. This compound is notable for its versatility in
There is ongoing research on DMPS to explore its potential applications in various fields. Some areas of interest include:
One of the most actively explored applications of DMPS is its use as a precursor for the synthesis of silicon-based polymers. These polymers, known as polycarbosilanes, can be tailored to possess unique properties depending on the reaction conditions and other starting materials used. Researchers are particularly interested in:
The silicon-hydrogen (Si-H) bond in DMPS allows it to react with various surfaces, making it a potential candidate for surface modification. This modification can be used to:
Dimethylphenylsilane can be synthesized through several methods:
Dimethylphenylsilane has various applications in both industrial and research settings:
Interaction studies involving dimethylphenylsilane focus primarily on its reactivity with other organic compounds. For example, its interactions during hydrosilylation have been extensively studied, revealing its capacity to form stable silane products with various unsaturated substrates. These reactions often require specific conditions and catalysts to optimize yields and selectivity .
Dimethylphenylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethylphenylsilane | Versatile reagent for enol ether synthesis; hydrosilylation capabilities | |
Trimethylsilane | Simpler structure; widely used as a silane source | |
Diphenylsilane | Contains two phenyl groups; different reactivity profile | |
Methylphenylsilane | One methyl and one phenyl group; less sterically hindered than dimethylphenylsilane |
Dimethylphenylsilane's unique combination of two methyl groups and one phenyl group allows it to participate effectively in various chemical transformations while maintaining stability under different conditions.
The boiling point of dimethylphenylsilane has been consistently reported across multiple sources. The compound exhibits a boiling point of 157°C at 744 mmHg [2] or 156-157°C at standard atmospheric pressure [7]. Other sources report slight variations with values of 158°C [8] and 159°C [9], representing normal variations in measurement conditions and methodologies.
The density of dimethylphenylsilane at 25°C is consistently reported as 0.889 g/mL [2] [6] [9] [10]. Some sources indicate slight variations with values of 0.879 g/mL [7], which may reflect differences in temperature or purity. The specific gravity at 20/20°C is reported as 0.88 [8], which is consistent with the density measurements.
The refractive index of dimethylphenylsilane is reported as n₂₀/D 1.497 [2] [9] [10] or 1.4970 [7]. This optical property is consistent across multiple independent sources and represents the compound's interaction with light at the sodium D-line wavelength.
The molecular refractive power has been calculated as 44.85 mL/mol [9]. The molar volume is determined to be 153.3 mL/mol [9]. The melting point is reported as -124°C [9] [7], while some sources indicate a range of 323-329°C, which likely represents decomposition temperature rather than melting point [6] [10].
The vapor pressure at 25°C is reported as 3.7±0.2 mmHg [10]. The flash point is consistently reported as 35°C (95°F) [7] [10] [8], indicating the temperature at which the compound can form an ignitable mixture with air.
According to vapor pressure data, dimethylphenylsilane exhibits specific temperature-pressure relationships with vapor pressures reported at various temperatures in specialized databases [11].
The infrared spectroscopic characterization of dimethylphenylsilane provides detailed information about its vibrational modes. According to the NIST Chemistry WebBook, the infrared spectrum was recorded using a Perkin-Elmer 521 grating instrument with samples prepared in solution (10% CCl₄ for 3800-1270 cm⁻¹, 2% CS₂ for 1300-650 cm⁻¹, and 10% CCl₄ for 650-280 cm⁻¹) [12]. The spectrum exhibits characteristic absorption bands typical of organosilicon compounds containing silicon-hydrogen, silicon-carbon, and aromatic carbon-hydrogen bonds.
The infrared spectrum displays features characteristic of the phenyl group, including aromatic carbon-carbon stretches and carbon-hydrogen bending modes. The silicon-hydrogen stretch appears as a distinctive absorption, while silicon-carbon stretching vibrations contribute to the fingerprint region of the spectrum [12].
¹H Nuclear Magnetic Resonance spectroscopy of dimethylphenylsilane reveals distinct chemical environments for the different hydrogen atoms in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region (7-8 ppm), while the methyl protons attached to silicon appear at higher field positions. The silicon-hydrogen proton exhibits a characteristic chemical shift influenced by the silicon atom's electronegativity [13] [14].
¹³C Nuclear Magnetic Resonance spectroscopy provides information about the carbon environments within the molecule. The aromatic carbons of the phenyl group appear in the typical aromatic region (120-150 ppm), while the methyl carbons attached to silicon appear at higher field positions. The carbon atoms directly bonded to silicon experience characteristic downfield shifts due to the silicon atom's influence [13] [14].
Raman spectroscopic analysis complements infrared spectroscopy by providing information about symmetric vibrational modes. The technique is particularly sensitive to carbon-carbon bonds and symmetric vibrations within the molecule [15] [16] [17]. The phenyl group contributes significant Raman activity through its symmetric stretching modes, while the silicon-carbon bonds provide additional spectroscopic features.
The complementary nature of infrared and Raman spectroscopy allows for comprehensive vibrational analysis of dimethylphenylsilane, with infrared spectroscopy being more sensitive to asymmetric vibrations and changes in dipole moment, while Raman spectroscopy is more sensitive to symmetric vibrations and changes in polarizability [17].
Dimethylphenylsilane exhibits well-characterized nucleophilic reactivity parameters according to the Mayr-Patz nucleophilicity scale. The compound has been classified as an H-nucleophile, specifically as an H-Si hydride donor [18]. The nucleophilicity parameter (N) for dimethylphenylsilane is 3.55, with a nucleophile-specific sensitivity parameter (sN) of 0.75 [18].
The reactivity parameters place dimethylphenylsilane within the category of moderate nucleophiles with specific selectivity characteristics. The sN value of 0.75 indicates moderate sensitivity to electrophile strength, meaning the compound shows reasonable discrimination between electrophiles of different reactivity [18] [19].
According to the Mayr-Patz equation log k = sN(N + E), where k is the rate constant, N is the nucleophilicity parameter, E is the electrophilicity parameter, and sN is the sensitivity parameter, these values allow prediction of reaction rates with various electrophiles [19] [20].
The nucleophilicity parameters reflect the compound's ability to donate hydride ions in chemical reactions. The moderate N value indicates that dimethylphenylsilane is more nucleophilic than simple alkanes but less nucleophilic than strongly electron-donating systems [18] [19]. The reactivity is primarily governed by the silicon-hydrogen bond, which can undergo heterolytic cleavage to generate hydride ion equivalents.
The sensitivity parameter sN = 0.75 suggests that the compound exhibits moderate selectivity in reactions with electrophiles, showing preference for more electrophilic substrates while still reacting with moderately electrophilic species [19] [20]. This reactivity profile makes dimethylphenylsilane useful as a selective reducing agent in organic synthesis applications.
Flammable;Corrosive